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Introduction: ReACp53 is a novel, cell-penetrating peptide designed to inhibit the amyloid-like
aggregation of mutant p53 protein, a phenomenon implicated in the loss of tumor suppressor
function and oncogenic gain-of-function in many human cancers.[1][2][3][4] Missense
mutations can destabilize the p53 protein, exposing hydrophobic, aggregation-prone segments.
[1][2] ReACPp53 is engineered to bind to these "sticky" segments, preventing aggregation and
restoring the native, tumor-suppressive conformation of p53.[1] This restoration reactivates
downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring
aggregation-prone p53 mutations.[3][5] These application notes provide a summary of in vivo
data and detailed protocols for the administration of ReACp53 in various mouse models of
cancer.

Mechanism of Action

ReACp53 functions by preventing the self-assembly of mutant p53 into inactive amyloid
aggregates.[4] By blocking this aggregation, the peptide "rescues" the p53 protein, allowing it to
resume its normal tumor suppressor activities, including the transcriptional activation of target
genes like p21, which leads to cell cycle arrest and apoptosis.[5][6] This targeted action is
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specific to cells with aggregating p53 mutants, with no effect observed in models with normal
(wild-type) p53 or in models where the p53 protein is absent (p53-null).[1][7]

Diagram of the ReACp53 mechanism of action.

Efficacy Data from Preclinical Mouse Models

In vivo studies have demonstrated significant anti-tumor efficacy of ReACp53 in various
xenograft models, particularly those derived from high-grade serous ovarian cancer (HGSOC)

and castration-resistant prostate cancer (CRPC).

Table 1: Summary of ReACp53 Monotherapy Efficacy on Tumor Growth
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Cancer Type Mouse Model Cell Line Key Findings Reference
Tumors
shrank,
. whereas
Ovarian Subcutaneous = OVCARS3 (mut- .
vehicle-treated [8][9]
Cancer Xenograft p53)
tumors more
than doubled
in size.[8]
No effect on
MCF7 (WT-p53) [9]
tumor growth.
Significant
reduction in the
Intraperitoneal OVCAR3 (mut- number of ]
(IP) p53) harvested tumor
cells and tumor
implants.[7]
SKOV3 (p53- No effect on ]
null) tumor burden.
Mutant p53-
bearing tumors
IP Patient- S1 GODL (mut- were 80-90% (81[9]
Derived p53) smaller by weight
compared to
controls.[9]
Remarkable
Subcutaneous CWRR1 (mut- ]
Prostate Cancer suppression of [51[10]
Xenograft p53)

tumor growth.

| | | C4-2 (WT-p53) | No significant effect on tumor growth. |[5][10] |

Table 2: Survival Analysis of ReACp53 in Combination with Carboplatin (Ovarian Cancer IP

Model)
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. Statistical
) Treatment Median e
Cell Line . Significance Reference
Group Survival (days) .
(vs. Vehicle)
OVCAR3 Vehicle 97 - [7]
ReACp53 (15 —
95 Not Significant [7]
mg/kg)
Carboplatin (10
131 p < 0.001 [7]
mg/kg)
ReACp53 +
_ 157 p <0.001 [7]
Carboplatin
OVCARS Vehicle 46 - [7]
ReACp53 (15 N
46 Not Significant [7]
mag/kg)
Carboplatin (50 N
47 Not Significant [7]

ma/kg)

| | ReACp53 + Carboplatin | 52 | p < 0.05 |[7] |

Table 3: In Vivo Cellular Effects of ReACp53 Treatment
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Cancer Model Analysis

HGSOC Patient-
Derived IP Model

Flow cytometry of
ascites

Finding Reference

>80% of tumor
cells were Annexin
VIPI positive [11]

(apoptotic/necrotic)

Significant increase in
GO/G1 cell cycle

phase population.

[11]

Ovarian Xenograft
(OVCAR3)

Immunohistochemistry
(IHC)

Significant reduction
of Ki67 positive cells,
indicating reduced

proliferation.

RT-gPCR

Significant increase in
p21 and MDM2

transcription.

[6]

| Prostate Xenograft (CWRR1) | Immunohistochemistry (IHC) | Increased protein expression of

p21 and decreased Ki67. |[5] |

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should

optimize parameters for their specific models and experimental goals.

This model is useful for evaluating the effect of ReACp53 on solid tumor growth and is

applicable to various cancer types.

3. Tumor Establishment
- Allow tumors to reach ~100 mm?

1. Cell Preparation 2. Implantation
- Culture mutant ps3 & control cells - Subcutaneously inject 2x10%6 cells
- Harvest & resuspend in Matrigel/HBSS - Flank of mouse

Subcutaneous Xenograft Workflow

5. Monitoring 6. Endpoint Analysis
easure tumor volume with calipers - Excise tumors for weight analysis
- Monitor body weight - Tissue processing for IHC, Western, etc.
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Workflow for a subcutaneous xenograft study.

Methodology:

Animal Model: Use immunocompromised mice (e.g., NSG or Nude mice) to prevent graft
rejection.[5][7]

e Cell Preparation: Culture human cancer cells of interest (e.g., OVCAR3 for mutant p53, C4-2
for wild-type p53).[5][6] Harvest cells during the logarithmic growth phase. Resuspend 2 x
106€ cells in 0.1 mL of a 1:1 mixture of serum-free medium (or HBSS) and Matrigel.[5]

e Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old mice.
[5] For direct comparison, a control cell line (e.g., wild-type p53) can be injected into the
opposite flank.[6]

e Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size (e.g.,
7-14 days).[5] Once tumors reach a predetermined volume (e.g., 100 mm?), randomize
animals into treatment cohorts (n=4-7 per group).[5][7]

o Treatment Administration:
o Test Article: ReACp53 dissolved in a sterile vehicle like PBS.
o Dose: 15 mg/kg is a commonly used effective dose.[5][9]

o Controls: Administer vehicle (e.g., PBS) and/or a scrambled peptide control (15 mg/kg).[5]
[°]

o Route & Frequency: Administer via intraperitoneal (IP) injection. Frequency can be daily
for 2-3 weeks or every 48 hours for 2 weeks.[5][9]

e Monitoring and Endpoint: Measure tumor dimensions with calipers every 2-3 days and
calculate tumor volume (Formula: (L x W?)/2).[5] Monitor animal body weight and general
health. At the end of the study, euthanize mice, excise tumors, and measure their weight.[9]
Tissues can be flash-frozen for molecular analysis or fixed for histology and
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immunohistochemistry (IHC) to assess markers like Ki67 (proliferation) and p21 (p53
activity).[5]

This model is more physiologically relevant for cancers that metastasize within the peritoneal
cavity, such as high-grade serous ovarian cancer.[7][9]

Click to download full resolution via product page

Workflow for an intraperitoneal disease model.

Methodology:

Animal Model: NSG mice are suitable for this model.[7]

e Cell Preparation: Prepare a suspension of 2.0 - 3.0 x 10° OVCARS or other appropriate cells
in sterile PBS or culture medium.[7]

o Implantation: Inject the cell suspension directly into the intraperitoneal (IP) space of the mice.

[7]

o Tumor Establishment: Allow 2 weeks for tumors to establish and for ascites to begin
developing. Confirm tumor take in a subset of animals before starting treatment.[7]

e Treatment Administration:
o Test Article and Controls: As described in Protocol 3.1.

o Dose: 15 mg/kg.[7]
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o Route & Frequency: Administer via IP injection. A frequency of 3 times per week for 4
weeks has been shown to be effective.[7] For combination studies, carboplatin (10-50
mg/kg, depending on cell line sensitivity) can be administered IP once per week.[7]

e Endpoint Analysis:

o For Survival Studies: Monitor mice daily and record survival until a pre-defined endpoint
(e.g., ascites development, weight loss) is reached.[7]

o For Tumor Burden Studies: At the end of the treatment course, euthanize the mice.
Perform a peritoneal lavage with PBS to harvest IP tumor cells.[7] Harvest organs (e.g.,
spleen, liver, intestines) to examine and quantify metastatic tumor implants.[7][9]

¢ Quantification:
o Count the total number of cells recovered from the peritoneal lavage.[7]

o Analyze harvested cells via flow cytometry for markers of apoptosis (Annexin V/PI) and
cell cycle status.[9][11]

o Perform histological examination of organs to count the number of tumor implants.[7]

Pharmacokinetics and Safety Profile

Pharmacokinetics: Following intraperitoneal administration in mice, ReACp53 is rapidly
absorbed into systemic circulation.[8] Using a sensitive liquid chromatographic/tandem mass
spectrometric assay (MRM), the peptide can be detected in mouse serum as early as 1-hour
post-injection and has also been shown to penetrate tumor tissue.[8][9]

Safety and Tolerability: In vivo studies have consistently shown that ReACp53 is well-tolerated
with no measurable toxicities at therapeutic doses.[9][12]

Table 4: Summary of In Vivo Safety and Toxicity Data
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Parameter Assessed Finding Reference
No adverse effects on

General Health . [2]
body weight.
No observable side effects. [1]

No significant alteration in

complete blood counts, ions,
Hematology & Blood ] ] )
total proteins, kidney function, [91[12]

Chemistry
or liver function compared to

vehicle-treated mice.

| Histopathology | Anatomy and histology of major organs (heart, lung, liver, kidney, spleen)
were unaltered. |[2][9][12] |

Key Considerations and Best Practices

o Model Selection: The choice of cancer cell line is critical. ReACp53 is effective against
tumors with aggregation-prone p53 mutations (e.g., OVCAR3, CWRRL1). It is crucial to
include negative controls, such as a wild-type p53 line (e.g., MCF7, C4-2) and a p53-null line
(e.g., SKOV3), to demonstrate target specificity.[5][7][9]

o Controls: The use of both vehicle and scrambled peptide controls is essential to ensure that
the observed anti-tumor effects are specific to the ReACp53 sequence and not a general
peptide effect.[5][9]

» Route of Administration: While IP injection is standard, the optimal route may vary depending
on the tumor model and therapeutic goal. The IP route is particularly relevant for ovarian

cancer models.[9]
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Logic of ReACp53 Specificity
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Logical diagram of ReACp53's target specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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